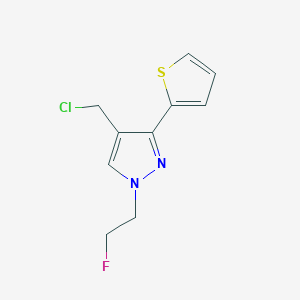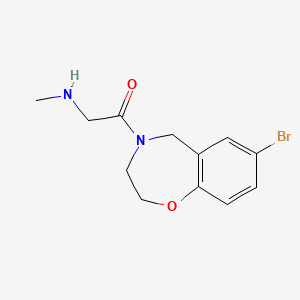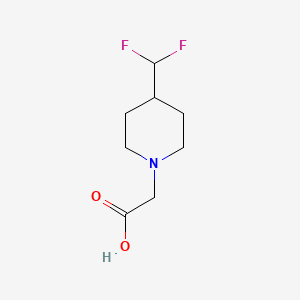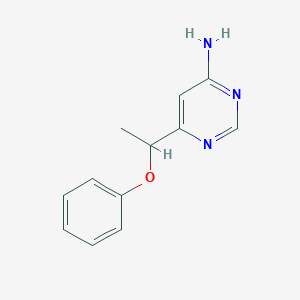
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CMFTP) is a heterocyclic molecule which has been studied extensively for its potential applications in the pharmaceutical and biomedical industries. CMFTP is a small molecule that has been shown to exhibit a variety of activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to act as a modulator of the immune system. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMFTP will be discussed in
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Application in Crystallography : The synthesis and structural characterization of pyrazole derivatives, including those similar to 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, have been explored for their crystallographic properties. These studies involve the synthesis of isostructural compounds and their analysis using single crystal diffraction, providing insights into their molecular conformation and planarity (Kariuki et al., 2021).
Fluorescence Properties
- Fluorescent Material Research : Research into pyrazoline derivatives has included the study of their fluorescence properties. This includes the synthesis and spectral characterization of new pyrazoline derivatives, where the fluorescence emission is observed in various regions of the visible spectrum, and the effect of different solvents on fluorescence is investigated (Ibrahim et al., 2016).
Antimicrobial Activities
- Antibacterial and Antifungal Applications : Pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for antimicrobial drug development (Ragavan et al., 2010).
Anticancer Potential
- Cancer Treatment Research : There has been research into the synthesis of bis-pyrazolyl-thiazoles, incorporating the thiophene moiety, which demonstrate potent anti-tumor activities. These compounds have shown promising results against specific cancer cell lines, indicating their potential in cancer treatment research (Gomha et al., 2016).
Organic Chemistry and Material Science
- Synthesis of Fluorinated Pyrazoles : The synthesis of fluorinated pyrazoles, which are useful as building blocks in medicinal chemistry, has been a subject of interest. This includes the development of strategies for synthesizing new 3-amino-4-fluoropyrazoles, which are key in the preparation of functionalized compounds for various applications (Surmont et al., 2011).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVUNGKVUYMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
